

# Nintedanib-13C,d3 supplier and purchasing information.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nintedanib-13C,d3

Cat. No.: B15133652

Get Quote

# Nintedanib-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the procurement of **Nintedanib-13C,d3**, a stable isotope-labeled internal standard essential for the accurate quantification of Nintedanib in complex biological matrices. This document outlines key supplier information, a representative experimental protocol for its use in bioanalytical assays, and a detailed visualization of the signaling pathways targeted by Nintedanib.

## **Supplier and Purchasing Information**

**Nintedanib-13C,d3** is available from a range of specialized chemical suppliers. The following table summarizes key quantitative data from various vendors to facilitate procurement decisions. Please note that availability and pricing are subject to change, and it is recommended to request a formal quote from the suppliers.



| Supplier                    | Catalog<br>Number | Molecular<br>Formula             | Molecular<br>Weight (<br>g/mol ) | Purity                                 | Storage<br>Conditions                                        |
|-----------------------------|-------------------|----------------------------------|----------------------------------|----------------------------------------|--------------------------------------------------------------|
| Simson<br>Pharma<br>Limited | N600014           | C30 <sup>13</sup> CH30D<br>3N5O4 | 543.65                           | Certificate of<br>Analysis<br>provided | Information<br>not specified                                 |
| BOC<br>Sciences             | -                 | C30 <sup>13</sup> CH30D<br>3N5O4 | 543.65                           | ≥95%                                   | Store at -20°C                                               |
| Clinivex                    | RCLS3C3383<br>7   | C30 <sup>13</sup> CH30D<br>3N5O4 | 543.65                           | -                                      | 2–8°C or -20°C for temperature- sensitive materials          |
| MedChemEx<br>press          | HY-50904S1        | C30 <sup>13</sup> CH30D<br>3N5O4 | 543.64                           | Information<br>not specified           | -80°C (6<br>months),<br>-20°C (1<br>month) in<br>solvent     |
| Daicel<br>Pharma            | DCTI-A-<br>000116 | C31H30D3N<br>5O4                 | 542.65                           | Certificate of<br>Analysis<br>provided | Information not specified                                    |
| Pharmaffiliate<br>s         | -                 | C30 <sup>13</sup> CH30D<br>3N5O4 | 543.65                           | -                                      | 2-8°C<br>Refrigerator                                        |
| Immunomart                  | HY-50904S1        | C30 <sup>13</sup> CH30D<br>3N5O4 | 543.64                           | 99.0%                                  | -20°C (3<br>years), 4°C (2<br>years) as<br>powder            |
| InvivoChem                  | -                 | C30 <sup>13</sup> CH30D<br>3N5O4 | 543.64                           | -                                      | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 |



|                    |                  |   |   |   | months),<br>-20°C (1<br>month) |
|--------------------|------------------|---|---|---|--------------------------------|
| Cayman<br>Chemical | 25312            | - | - | - | Information not specified      |
| Alfa<br>Chemistry  | ACMA00064<br>067 | - | - | - | Room<br>temperature            |

### **Experimental Protocols**

**Nintedanib-13C,d3** is primarily utilized as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Nintedanib in biological samples like plasma and tissue homogenates.[1][2][3] The stable isotope label ensures that the IS has nearly identical chemical and physical properties to the analyte, but a different mass, allowing for accurate correction of variations during sample preparation and analysis.[2]

## Representative Bioanalytical Method: UPLC-MS/MS for Nintedanib Quantification in Plasma

This protocol is a representative example based on published methodologies for the analysis of Nintedanib in biological matrices.[2]

- 1. Preparation of Stock and Working Solutions:
- Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nintedanib in a suitable solvent such as DMSO or methanol.
- Nintedanib-13C,d3 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve Nintedanib-13C,d3 in a suitable solvent.
- Working Solutions: Prepare serial dilutions of the Nintedanib stock solution in a mixture of
  acetonitrile and water (e.g., 50:50 v/v) to create calibration standards. Prepare a working
  solution of the internal standard at an appropriate concentration.



- 2. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample, add a fixed amount of the Nintedanib-13C,d3 internal standard working solution.
- Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio to the plasma volume.
- Vortex the mixture vigorously for a few minutes to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.
- 3. UPLC-MS/MS Analysis:
- UPLC System: A high-performance liquid chromatography system.
- Column: A suitable reversed-phase column, such as an Acquity UPLC BEH C18 column (e.g.,  $2.1 \text{ mm} \times 50 \text{ mm}$ ,  $1.7 \mu \text{m}$ ).
- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
- Flow Rate: A typical flow rate would be around 0.3-0.4 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions for both Nintedanib and **Nintedanib-13C,d3**.
  - Nintedanib transition: m/z 540.3 → 113.1
  - **Nintedanib-13C,d3** transition: A specific transition for the labeled compound would be determined during method development (e.g., m/z 544.3 → 117.1, though this needs experimental confirmation).



#### 4. Data Analysis:

- The peak area ratio of Nintedanib to Nintedanib-13C,d3 is calculated for each sample and calibration standard.
- A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
- The concentration of Nintedanib in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

### **Signaling Pathways and Mechanism of Action**

Nintedanib is a potent, orally available, small-molecule inhibitor of multiple tyrosine kinases. Its primary mechanism of action involves the competitive inhibition of the ATP-binding pocket of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR  $\alpha$  and  $\beta$ ). By blocking these receptors, Nintedanib interferes with downstream signaling cascades that are crucial for cell proliferation, migration, and angiogenesis.

The following diagram illustrates the key signaling pathways inhibited by Nintedanib.





Click to download full resolution via product page

Caption: Nintedanib's inhibition of key receptor tyrosine kinases.

This guide is intended for research purposes only and not for human or veterinary use. All laboratory work should be conducted in accordance with institutional and national safety guidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. roswellpark.org [roswellpark.org]



- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nintedanib-13C,d3 supplier and purchasing information.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15133652#nintedanib-13c-d3-supplier-and-purchasing-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com